molecular formula C10H8F3NO B572394 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol CAS No. 1263280-39-2

2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol

Cat. No.: B572394
CAS No.: 1263280-39-2
M. Wt: 215.175
InChI Key: OCSJDSSFVBWSFW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol is an organic compound with the molecular formula C10H8F3NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol typically involves the reaction of indole derivatives with trifluoroacetaldehyde. One common method includes the use of a Grignard reagent, where indole is reacted with trifluoroacetaldehyde in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetone derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol is unique due to the presence of both the trifluoromethyl group and the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)7-3-1-2-6-4-5-14-8(6)7/h1-5,9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSJDSSFVBWSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(C(F)(F)F)O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676459
Record name 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263280-39-2
Record name 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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